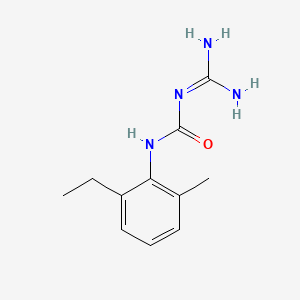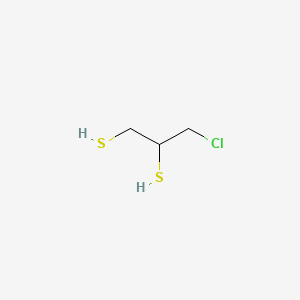
3-Chloropropane-1,2-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropane-1,2-dithiol is an organic compound with the molecular formula C3H7ClS2 It is a chlorinated derivative of propane-1,2-dithiol, characterized by the presence of a chlorine atom attached to the third carbon of the propane chain
準備方法
Synthetic Routes and Reaction Conditions
3-Chloropropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius. Another method involves the chlorination of propane-1,2-dithiol using thionyl chloride or phosphorus pentachloride as chlorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
化学反応の分析
Types of Reactions
3-Chloropropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound back to propane-1,2-dithiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Propane-1,2-dithiol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
3-Chloropropane-1,2-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals, such as additives for lubricants and polymers.
作用機序
The mechanism of action of 3-chloropropane-1,2-dithiol involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of oxidative stress, where the compound can act as an antioxidant by scavenging reactive oxygen species.
類似化合物との比較
Similar Compounds
Propane-1,2-dithiol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloropropane-1-thiol: Contains only one thiol group, resulting in different chemical properties and reactivity.
3-Chloropropane-1,2-diol: Contains hydroxyl groups instead of thiol groups, leading to different chemical behavior.
Uniqueness
3-Chloropropane-1,2-dithiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
54788-21-5 |
|---|---|
分子式 |
C3H7ClS2 |
分子量 |
142.7 g/mol |
IUPAC名 |
3-chloropropane-1,2-dithiol |
InChI |
InChI=1S/C3H7ClS2/c4-1-3(6)2-5/h3,5-6H,1-2H2 |
InChIキー |
ZTZMPTRJIJQHRV-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


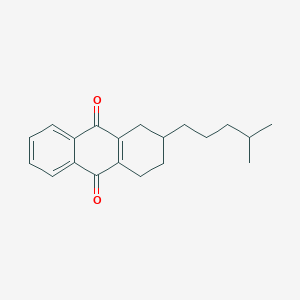
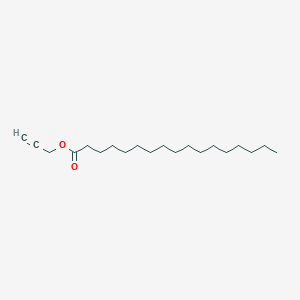
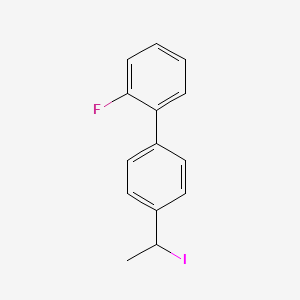

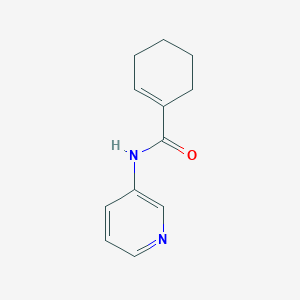


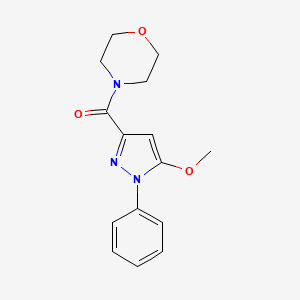
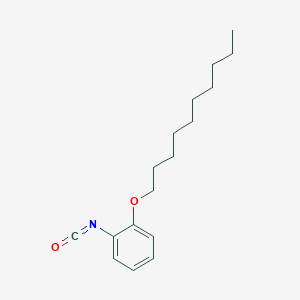
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

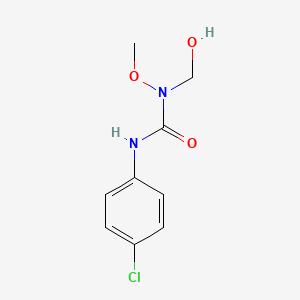
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
